molecular formula C6H8N2O3 B1347179 1,3-Dimethyl-5-hydroxyuracil CAS No. 20406-86-4

1,3-Dimethyl-5-hydroxyuracil

Cat. No. B1347179
CAS RN: 20406-86-4
M. Wt: 156.14 g/mol
InChI Key: YUAQZUMPJSCOHF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-hydroxyuracil is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 . It is used for research and development purposes .

Scientific Research Applications

Synthesis and Chemical Properties

1,3-Dimethyl-5-hydroxyuracil has been utilized in various synthesis processes. For instance, it undergoes regioselective heterocyclization to form fused and bridged tricyclic heterocycles, offering potential in the development of complex organic compounds (Majumdar et al., 2002). Additionally, its derivatives, like 1,3-dimethyl-5-nitro-6-ethyluracil and 1,3-dimethyl-5-hydroxy-6-ethyluracil, demonstrate antioxidant activity, highlighting their potential in oxidative stress research (Grabovskii et al., 2018).

Photochemistry

1,3-Dimethyl-5-hydroxyuracil has been a subject of photochemical studies. It's been identified as a product in ultraviolet irradiation of 1,3-dimethyluracil, which is significant for understanding the photochemical behavior of nucleic acid components (Wang, 1958). This research contributes to broader insights into the effects of UV light on genetic materials.

Novel Synthesis Methods

Research has been conducted on novel methods of synthesizing derivatives of 1,3-dimethyl-5-hydroxyuracil. For example, efficient synthesis of pyridine-pyrimidines and their bis-derivatives using 1,3-dimethyl-6-aminouracil has been demonstrated, expanding the scope of pyrimidine chemistry (Rahmani et al., 2018).

Reactivity and Transformation Studies

Continuing from the previous section on Novel Synthesis Methods:

Reactivity and Transformation Studies

1,3-Dimethyl-5-hydroxyuracil has been a subject in the study of reactivity and transformation. For instance, its interaction with CsSO4F, leading to the regioselective formation of fluorinated derivatives, highlights its reactivity under mild conditions (Stavber & Zupan, 1990). Furthermore, research on the oxidative transformation of 5-aminouracil into imidazolone demonstrates its reactivity in the presence of oxidizing agents, which can be relevant for synthetic chemistry applications (Matsuura et al., 1992).

Biomedical and Pharmacological Research

The derivative 1,3-dimethyl-5-cinnamoyl-6-aminouracil has shown potential as an anticancer agent. Its planar conformation and potential DNA intercalation ability point to promising applications in cancer therapy (Bernier et al., 1985). Additionally, studies on the formation of isodialuric acid lesions within DNA oligomers via one-electron oxidation of 5-hydroxyuracil could have implications for understanding DNA damage and repair mechanisms (Simon et al., 2006).

Safety And Hazards

The safety data sheet for 1,3-Dimethyl-5-hydroxyuracil suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

5-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAQZUMPJSCOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313067
Record name 1,3-dimethyl-5-hydroxyuracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-hydroxyuracil

CAS RN

20406-86-4
Record name NSC266141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-5-hydroxyuracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
SA Grabovskiy, AV Antipin, S Grabovskaya Yu… - Lett. Org …, 2017 - ingentaconnect.com
Background: Many synthetic and natural uracil derivatives have biological activity. Furthermore, many of these derivatives have pro- and antioxidant properties, but the mechanism of …
Number of citations: 19 www.ingentaconnect.com
KC Majumdar, U Das, UK Kundu, A Bandyopadhyay - Tetrahedron, 2001 - Elsevier
6-(Cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil when treated with bromine in chloroform at 0–5C for 6h furnishes 6-bromo-1,3-dimethylhexahydrobenzofuro[3,2-d]pyrimidine-2,4-…
Number of citations: 8 www.sciencedirect.com
BA Otter, A Taube, JJ Fox - The Journal of Organic Chemistry, 1971 - ACS Publications
Approaches to the synthesis of 6-carbon-substituted pyrimidine nucleosides from 5-hydroxypyrimidine nucleo-sides have been investigated using N-alkylated 5-hydroxyuracils as …
Number of citations: 52 pubs.acs.org
Y Kondo, B Witkop - Journal of the American Chemical Society, 1969 - ACS Publications
The photoreduction of 1, 3-dimethyluracil (DMU) in the presence of sodium borohydride at 2537 A, which requires much longer irradiation times than uridine and thymidine, leads to 5, 6-…
Number of citations: 13 pubs.acs.org
BA Otter, SS Saluja, JJ Fox - The Journal of Organic Chemistry, 1972 - ACS Publications
1, 3-Dimethyl-5-(2-propynyloxy) uracil (2) readily undergoes thermal rearrangement at 130 to give mixtures of l, 3, 6-trimethylfuro [3, 2-d] pyrimidine-2, 4-dione (3) and l, 3-dimethyl-67f-…
Number of citations: 55 pubs.acs.org
KC Majumdar, UK Kundu, SK Samanta… - Monatshefte für Chemie …, 2003 - Springer
Two hitherto unreported pyrimidine annelated heterocycles were synthesized from 6-cyclopent-2-enyl-5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and 5-cyclopent-2-enyl-6-…
Number of citations: 2 link.springer.com
BA Otter, EA Falco, JJ Fox - The Journal of Organic Chemistry, 1969 - ACS Publications
COOH uridine (3). 6 Treatment of 2 with either 0.1 N so-dium hydroxide or unbuffered sodium bicarbonate solution at 100 resulted in smooth conversion into the imidazoline 5, which …
Number of citations: 46 pubs.acs.org
JA Wright, NF Taylor, JJ Fox - The Journal of Organic Chemistry, 1969 - ACS Publications
Nucleophilic attack of KHF2 on methyl 2, 3-anhydro-5-0-benzyl-aD-riboside is shown to occur largely at the 2 position (in contrast to the ß-> anomer) and leads to methyl 5-0-benzyl-2-…
Number of citations: 107 pubs.acs.org
BA Otter, SA Patil, MR Spada, LA Jelicks… - Nucleosides & …, 1992 - Taylor & Francis
The 5-oxo-6-methylene-pyrimidine-2,4-dione intermediate (6) that is formed when 5-acetoxy-6-acetoxymethyl-1-β-D-(5-O-acetyl-2,3-O-isopropylidene)-ribofuranosyluracil (5) is treated …
Number of citations: 9 www.tandfonline.com
SJ Benkovic, PA Benkovic… - Journal of the American …, 1969 - ACS Publications
To investigate the mechanisms of tetrahydrofolic acid catalyzed one carbon unit transfers, we have synthesized several tetrahydroquinoxaline analogs. A kinetic investigation of the …
Number of citations: 62 pubs.acs.org

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